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Compound of Interest

Compound Name:

4-[4-

(Trifluoromethoxy)phenoxy]piperidi

ne

Cat. No.: B149191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, forming

the core of numerous therapeutic agents targeting the central nervous system (CNS) and other

biological systems. The versatility of the piperidine ring, particularly substitutions at the 4-

position, allows for fine-tuning of pharmacological properties, including potency, selectivity, and

pharmacokinetic profiles. This guide provides a comparative analysis of the structure-activity

relationships (SAR) of various 4-substituted piperidine analogs, supported by experimental

data and detailed methodologies.

Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological data for representative 4-substituted

piperidine analogs across different receptor families. These tables are designed to facilitate a

clear comparison of how modifications at the 4-position and on the piperidine nitrogen influence

receptor affinity and functional activity.

Table 1: SAR of 4-Substituted Piperidine Analogs Targeting Opioid Receptors
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Compoun
d ID

R1 (N-
substitue
nt)

4-
Substitue
nt

Receptor
Target

Binding
Affinity
(Ki, nM)

Function
al Activity
(EC50,
nM)

Emax (%)

Morphine -CH3
Complex

polycyclic

μ-Opioid

Receptor

(MOR)

6.3 194 -

Compound

23
-CH3

3-

((dimethyla

mino)meth

yl)-4-(3-

hydroxyph

enyl)piperi

din-4-ol

MOR 0.0034 0.68 206.5

(3R,

4S)-23
-CH3

3-

((dimethyla

mino)meth

yl)-4-(3-

hydroxyph

enyl)piperi

din-4-ol

MOR 0.0021 0.0013 209.1

Compound

4

Tetrahydro

quinoline-

based

-CH2-

Phenyl
MOR - - -

Compound

5

Tetrahydro

quinoline-

based

(piperazine

core)

-CH2-

Phenyl

MOR /

DOR

Balanced

affinity
- -

Compound

6

Tetrahydro

quinoline-

based

(piperazine

core)

-(CH2)3-1-

Naphthyl

MOR /

DOR

Improved

balanced

affinity

Partial

Agonist
-
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HN58 Varied
4-amino

methyl

μ-Opioid

Receptor
-

Excellent

analgesic

activity

100%

inhibition

(writhing

test)

Fentanyl Phenethyl

N-(1-

phenethyl-

4-

piperidinyl)

-N-

phenylacet

amide

μ-Opioid

Receptor
High

Potent

analgesic
-

Compound

32
Phenethyl

N-(2-

pyrazinyl)-

N-(1-

phenethyl-

4-

piperidinyl)

-2-furamide

Opioid

Receptors
-

ED50 =

0.07 mg/kg

(analgesic)

-

Data compiled from multiple sources.[1][2][3][4][5]
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Compound
ID

R1 (N-
substituent)

4-
Substituent

Receptor
Target

Binding
Affinity (Ki,
nM)

Selectivity

GBR 12909

Analog

-(CH2)2-O-

CH(Ph-F)2

-CH2-(2-

naphthyl)

Dopamine

Transporter

(DAT)

0.7
SERT/DAT =

323

Compound

8b

Imidazo[1,5-

a]pyrimidine

-O-(3,4-

Difluoropheny

l)

Dopamine D4

Receptor
5.5

>2000-fold vs

D1, D2, D3,

D5

Compound

14a

Imidazo[1,5-

a]pyrimidine

-O-(4-

Fluorophenyl)

Dopamine D4

Receptor
0.3

>2000-fold vs

D1, D2, D3,

D5

Compound

39

4-

phenylcycloh

exanecarbox

amide linker

Arylpiperazin

e

Dopamine D3

Receptor

Single-digit

nM

>150-fold for

D3 over D2

Data compiled from multiple sources.[6][7][8]

Table 3: SAR of 4-Substituted Piperidine Analogs Targeting Serotonin Receptors
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Compound
ID

R1 (N-
substituent)

4-
Substituent

Receptor
Target

Binding
Affinity (Ki,
nM)

Functional
Activity

Meperidine

Analog 69f
-CH3

4-

(carboxymeth

oxybenzyl)-4-

(4-

iodophenyl)

Serotonin

Transporter

(SERT)

0.6

DAT/SERT

>4500;

NET/SERT

>4500

Compound 8 -H

Spiro[chrome

ne-2,4'-

piperidine]

with 7-chloro

5-HT2C

Receptor
-

EC50 = 121.5

nM, Emax =

71.09%

Compound

12
Phenyl

4-

Phenylpiperid

ine-2-

carboxamide

5-HT2C

Receptor

(PAM)

-
Emax =

127.4%

Data compiled from multiple sources.[9][10][11]

Table 4: SAR of 4-Substituted Piperidine Analogs Targeting Sigma Receptors
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Compound
ID

R1 (N-
substituent)

4-
Substituent

Receptor
Target

Binding
Affinity (Ki,
nM)

Selectivity
(S2R/S1R)

Haloperidol Varied

4-(4-

chlorophenyl)

-4-

hydroxypiperi

dine

Sigma-1

(S1R) &

Sigma-2

(S2R)

- -

Compound 1 Benzyl - S1R 3.2 -

Compound 2 Benzyl - S1R 24 50

Compound

12c

N-methyl-5-

indazole
(S)-3-oxy S1R 0.7

S1R:D4 =

829

Data compiled from multiple sources.[12][13][14]

Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and

comparison of novel compounds. Below are methodologies for key assays cited in the

characterization of 4-substituted piperidine analogs.

Radioligand Binding Assay Protocol
This assay is a fundamental technique to determine the binding affinity (Ki) of a test compound

for a specific receptor.

1. Membrane Preparation:

Culture cells stably expressing the target receptor (e.g., HEK-293 cells) to a high density.

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce

homogenizer or sonicator.
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Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular

debris.

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell

membranes.

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the

protein concentration using a standard method like the Bradford or BCA assay. Membranes

can be stored at -80°C.[15][16]

2. Assay Procedure (Competitive Binding):

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific

radioligand (e.g., [3H]-DAMGO for MOR, [3H]-Spiperone for D2R), and varying

concentrations of the unlabeled test compound.

To determine non-specific binding, a parallel set of wells should contain the membrane,

radioligand, and a high concentration of a known, unlabeled ligand for the target receptor.

To determine total binding, another set of wells should contain only the membrane and the

radioligand.

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient

time to reach equilibrium (e.g., 60-120 minutes).[13][16]

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or

GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioactivity.[17]

3. Data Analysis:

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve

using non-linear regression.

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant

for the receptor.[17]

cAMP Functional Assay Protocol
This assay measures the ability of a compound to act as an agonist or antagonist by

quantifying its effect on the intracellular concentration of cyclic adenosine monophosphate

(cAMP), a common second messenger for Gs and Gi-coupled GPCRs.

1. Cell Culture and Plating:

Culture cells expressing the target receptor (e.g., CHO or HEK-293 cells) in appropriate

media.

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

2. Agonist Mode:

Wash the cells with assay buffer (e.g., HBSS).

Add varying concentrations of the test compound (potential agonist) to the cells.

Incubate for a specific period (e.g., 15-30 minutes) at 37°C.

3. Antagonist Mode:

Pre-incubate the cells with varying concentrations of the test compound (potential

antagonist) for a specific time (e.g., 15-30 minutes).
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Add a known agonist for the receptor at a fixed concentration (typically its EC50 or EC80) to

all wells (except the negative control).

Incubate for a further 15-30 minutes at 37°C.[18]

4. cAMP Detection:

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit.

Common methods include:

Homogeneous Time-Resolved Fluorescence (HTRF): Based on FRET between a

europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

AlphaScreen: A bead-based assay where a signal is generated when biotinylated cAMP

and an anti-cAMP antibody are brought into proximity.[18]

Luminescence-based biosensors (e.g., GloSensor): Uses a genetically engineered

luciferase that emits light upon binding to cAMP.[19][20]

5. Data Analysis:

For agonists: Plot the measured signal (e.g., fluorescence, luminescence) against the

logarithm of the compound concentration and fit to a sigmoidal dose-response curve to

determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

For antagonists: Plot the signal against the logarithm of the antagonist concentration and fit

to a sigmoidal inhibition curve to determine the IC50 (concentration that inhibits 50% of the

agonist response). The Schild equation can be used to determine the pA2 value, a measure

of antagonist potency.[19]

Visualizations: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using

the DOT language.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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